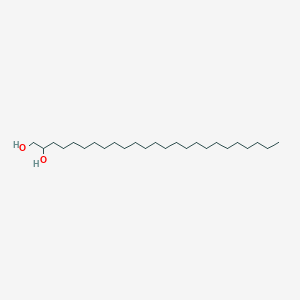
Pentacosane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacosane-1,2-diol is an organic compound with the molecular formula C25H52O2 It is a long-chain diol, meaning it contains two hydroxyl groups (-OH) attached to a 25-carbon alkane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxylation of Alkenes: One common method to synthesize 1,2-diols is through the hydroxylation of alkenes.
Hydrolysis of Epoxides: Another method involves the hydrolysis of epoxides.
Industrial Production Methods
Industrial production of long-chain diols like Pentacosane-1,2-diol often involves catalytic processes that ensure high yield and purity. These methods may include the use of specific catalysts and optimized reaction conditions to facilitate the hydroxylation or hydrolysis reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: The compound can be reduced to yield hydrocarbons by removing the hydroxyl groups, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Periodate (IO4^-), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), Sulfuric acid (H2SO4)
Major Products
Oxidation: Aldehydes, Ketones
Reduction: Alkanes
Substitution: Halides, Ethers
Applications De Recherche Scientifique
Pentacosane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its long alkane chain.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, is ongoing.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Pentacosane-1,2-diol exerts its effects depends on the specific application. For instance, in oxidation reactions, the hydroxyl groups are targeted by oxidizing agents, leading to the formation of carbonyl compounds. The molecular pathways involved include the cleavage of C-H bonds and the formation of C=O bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexacosane-1,2-diol: Another long-chain diol with a 26-carbon chain.
Octacosane-1,2-diol: A diol with a 28-carbon chain.
Uniqueness
Pentacosane-1,2-diol is unique due to its specific chain length and the positioning of its hydroxyl groups. This gives it distinct physical and chemical properties compared to other long-chain diols, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
105362-11-6 |
|---|---|
Formule moléculaire |
C25H52O2 |
Poids moléculaire |
384.7 g/mol |
Nom IUPAC |
pentacosane-1,2-diol |
InChI |
InChI=1S/C25H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(27)24-26/h25-27H,2-24H2,1H3 |
Clé InChI |
SMECYBYNQPUKQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)


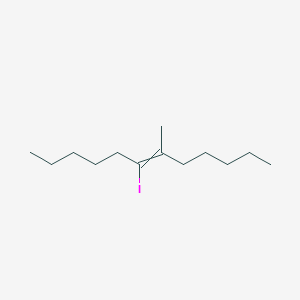
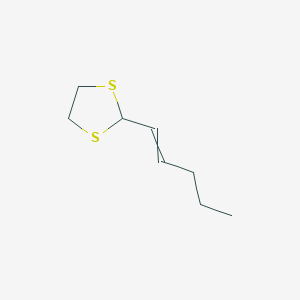
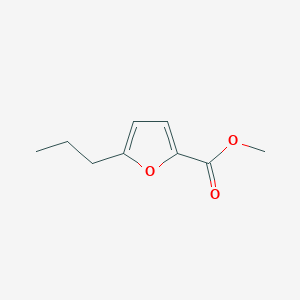
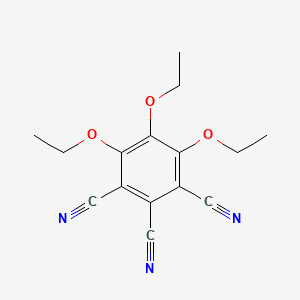

![3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione](/img/structure/B14316160.png)
![Silane, trimethyl[2-(phenylmethyl)-2-propenyl]-](/img/structure/B14316161.png)
![2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14316162.png)



